molecular formula C10H16N2OS B12121097 2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol

2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol

Cat. No.: B12121097
M. Wt: 212.31 g/mol
InChI Key: ZVZPDHKUUVROKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol is a chemical compound with the molecular formula C10H16N2OS It is a derivative of pyrimidine, characterized by the presence of a mercapto group (-SH) at the 2-position, a methyl group at the 6-position, and a pentyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-mercaptopyrimidine, methyl iodide, and pentyl bromide.

    Alkylation: The 2-mercaptopyrimidine undergoes alkylation with methyl iodide to introduce the methyl group at the 6-position.

    Substitution: The resulting intermediate is then subjected to a substitution reaction with pentyl bromide to introduce the pentyl group at the 5-position.

    Oxidation: The final step involves the oxidation of the intermediate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled reactions with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Disulfides: Formed through oxidation of the mercapto group.

    Thiols: Formed through reduction reactions.

    Substituted Pyrimidines: Formed through substitution reactions on the pyrimidine ring.

Scientific Research Applications

2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The compound may also interact with nucleic acids, influencing DNA and RNA synthesis. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-mercapto-6-methylpyrimidine: Similar structure but with a hydroxyl group at the 4-position instead of a pentyl group.

    2-Mercapto-4-methylpyrimidine: Lacks the pentyl group and has a simpler structure.

Uniqueness

2-Mercapto-6-methyl-5-pentylpyrimidin-4-ol is unique due to the presence of the pentyl group, which can influence its chemical properties and biological activity

Properties

IUPAC Name

6-methyl-5-pentyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-3-4-5-6-8-7(2)11-10(14)12-9(8)13/h3-6H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZPDHKUUVROKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(NC(=S)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.